molecular formula C21H28N4O2 B7680400 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B7680400
M. Wt: 368.5 g/mol
InChI Key: CDCHMWPYRDCYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as BPN14770, has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide works by inhibiting an enzyme known as phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the communication between neurons in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory and neuroprotective effects, as well as the ability to promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is that it has been shown to have a high degree of selectivity for PDE4D, meaning that it is unlikely to interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of PDE4D in various physiological processes. However, one limitation of this compound is that it has relatively low potency, meaning that high concentrations of the compound may be required to achieve the desired effects.

Future Directions

There are many potential future directions for research on 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide. One area of interest is in the development of more potent analogs of the compound, which could be used to achieve greater therapeutic effects at lower doses. Another area of interest is in the investigation of the compound's effects on other physiological systems, such as the immune system. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitrobenzoic acid with butylamine to form the corresponding amide. This amide is then coupled with 6-(4-methylpiperazin-1-yl)pyridin-3-amine to form the final product.

Scientific Research Applications

4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the treatment of cognitive disorders, such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further investigation.

Properties

IUPAC Name

4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-4-15-27-19-8-5-17(6-9-19)21(26)23-18-7-10-20(22-16-18)25-13-11-24(2)12-14-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHMWPYRDCYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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